molecular formula C7H9N5 B7546862 1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-

1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-

Cat. No. B7546862
M. Wt: 163.18 g/mol
InChI Key: SUUWWTXOJILAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of medicinal chemistry. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl- involves the inhibition of various enzymes. This compound binds to the active site of the enzyme and prevents its activity. This inhibition results in the suppression of various cellular processes that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound has also been found to have neuroprotective effects and can protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl- in lab experiments include its potency and selectivity as an enzyme inhibitor. This compound can be used to study various cellular processes and can provide insights into the mechanisms of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and protocols.

Future Directions

For research include the development of more potent and selective inhibitors, the identification of new targets for this compound, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of this compound in combination with other drugs or therapies may provide synergistic effects and improve treatment outcomes.

Synthesis Methods

The synthesis of 1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl- involves the reaction of 3,5-dimethylpyrazole-4-carboxylic acid with guanidine in the presence of a catalyst such as triethylamine. The resulting compound is then subjected to further reactions to produce the final product.

Scientific Research Applications

1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to be a potent inhibitor of various enzymes such as cyclin-dependent kinases, protein kinases, and phosphodiesterases. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-4-5-6(12-11-4)7(8-2)10-3-9-5/h3H,1-2H3,(H,11,12)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUWWTXOJILAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C(=NC=N2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

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